molecular formula C20H18N4O3 B2362165 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide CAS No. 2035006-71-2

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide

Cat. No.: B2362165
CAS No.: 2035006-71-2
M. Wt: 362.389
InChI Key: ASTRBXCOTYTWOR-FNORWQNLSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide is a useful research compound. Its molecular formula is C20H18N4O3 and its molecular weight is 362.389. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Interactions

  • A study by (Kumara et al., 2017) focused on the synthesis and characterization of new pyrazole derivatives similar to the compound . They emphasized the importance of crystal structure analysis and molecular interactions, including hydrogen bonds and Hirshfeld surface analysis, in understanding the properties of such compounds.

Antimicrobial and Anti-Proliferative Activities

  • (Mansour et al., 2020) synthesized derivatives linked to benzo[1,3]dioxole moiety, demonstrating significant antimicrobial and antiproliferative activities, highlighting the potential of these compounds in medical applications.

Molecular Geometry and Electronic Structures

  • Research by (Kumara et al., 2018) provided insights into the molecular geometry and electronic structures of similar pyrazole derivatives. They utilized various spectroscopic methods and X-ray diffraction studies, indicating the importance of these techniques in understanding the chemical properties of such compounds.

Anticancer Evaluation

  • (Mansour et al., 2021) conducted a study on pyridine-3-carbonitrile derivatives linked to benzo[1,3]dioxole. They evaluated the anticancer properties of these compounds, indicating their potential use in cancer treatment.

Hirshfeld Surface Analysis

  • (Naveen et al., 2018) emphasized the use of Hirshfeld surface analysis in studying intermolecular interactions in pyrazole derivatives, crucial for understanding the chemical behavior of compounds like (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)acrylamide.

Glucokinase Activator for Diabetes Treatment

  • A study by (Park et al., 2014) identified a benzamide derivative as a potent glucokinase activator, suggesting the potential of similar compounds in treating type 2 diabetes.

Synthesis of Various Derivatives

  • (Sayed et al., 2012) and others have explored the synthesis of various derivatives of pyrazole and related compounds, illustrating the diverse applications in chemical synthesis and pharmaceutical research.

KCNQ2 Opener Activity

  • (Wu et al., 2004) researched the KCNQ2 opener activity of acrylamide derivatives, which could have implications in neurological studies and drug development.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-24-16(10-17(23-24)15-3-2-8-21-11-15)12-22-20(25)7-5-14-4-6-18-19(9-14)27-13-26-18/h2-11H,12-13H2,1H3,(H,22,25)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTRBXCOTYTWOR-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)C=CC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=CC(=N1)C2=CN=CC=C2)CNC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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